4-Di-p-tolylamino-benzaldehído

Descripción general

Descripción

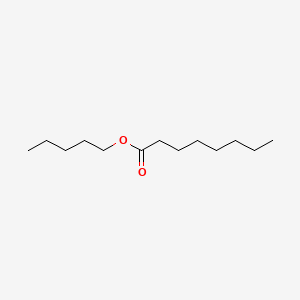

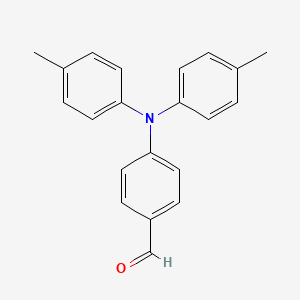

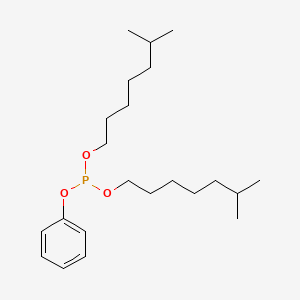

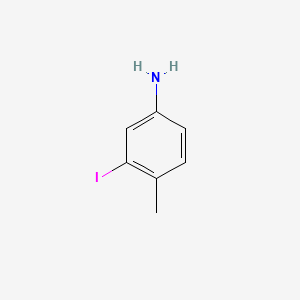

4-Di-p-tolylamino-benzaldehyde is a solid chemical substance with a molecular formula of C21H19NO and a molecular weight of 301.39 . and is light yellow to yellow-green in color .

Synthesis Analysis

While specific synthesis methods for 4-Di-p-tolylamino-benzaldehyde were not found in the search results, it is mentioned that it can be used to synthesize organic chemicals . It can also act as a catalyst for chemical reactions and as an intermediate for pharmaceutical and agrochemical products .Molecular Structure Analysis

The molecular structure of 4-Di-p-tolylamino-benzaldehyde consists of 21 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom . The exact mass is 301.146667 .Physical And Chemical Properties Analysis

4-Di-p-tolylamino-benzaldehyde has a melting point of 109 °C and a boiling point of 470.5 ± 45.0 °C . Its density is 1.138 ± 0.06 g/cm3 . It is soluble in hot acetonitrile .Aplicaciones Científicas De Investigación

Emisión Inducida por Agregación (AIE)

Este compuesto se utiliza en la síntesis de moléculas que exhiben emisión inducida por agregación. Este es un fenómeno en el que ciertos compuestos no son emisivos en solución pero se vuelven altamente luminiscentes cuando se agregan. Esta propiedad es particularmente útil en el desarrollo de nuevos materiales fluorescentes con alta estabilidad térmica .

Síntesis Orgánica

4-Di-p-tolylamino-benzaldehído: está involucrado en procesos de síntesis orgánica, como la condensación de Knoevenagel, que es un método utilizado para formar enlaces carbono-carbono en la producción de varios compuestos orgánicos .

Ajuste de las Propiedades Fotofísicas

El compuesto se utiliza para ajustar las propiedades fotofísicas mediante isomerización posicional. Esto implica cambiar la posición de los grupos funcionales dentro de una molécula para alterar sus propiedades físicas, lo cual es crucial en el diseño de materiales para optoelectrónica .

Materiales de Fluorescencia Sólida

Debido a su estado sólido a temperatura ambiente y alta pureza, sirve como componente clave en la creación de materiales de fluorescencia sólida, que son esenciales en diversas aplicaciones como la bioimagen y los sensores .

Catalizador para Reacciones Químicas

Puede actuar como un catalizador, acelerando las reacciones químicas sin ser consumido en el proceso. Esto lo hace valioso en entornos de investigación donde se necesita un control preciso de las velocidades de reacción .

Intermedio para Farmacéuticos y Agroquímicos

Este compuesto sirve como intermedio en la síntesis de farmacéuticos y agroquímicos, jugando un papel fundamental en el desarrollo de nuevos medicamentos y productos agrícolas .

Safety and Hazards

Propiedades

IUPAC Name |

4-(4-methyl-N-(4-methylphenyl)anilino)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO/c1-16-3-9-19(10-4-16)22(20-11-5-17(2)6-12-20)21-13-7-18(15-23)8-14-21/h3-15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGLXUJEPIVZJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6068432 | |

| Record name | Benzaldehyde, 4-[bis(4-methylphenyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42906-19-4 | |

| Record name | 4-[Bis(4-methylphenyl)amino]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42906-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 4-(bis(4-methylphenyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042906194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 4-[bis(4-methylphenyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 4-[bis(4-methylphenyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[bis(p-tolyl)amino]benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of the cationic fluorescent probe derived from 4-Di-p-tolylamino-benzaldehyde enable selective detection of sodium dodecyl sulfate (SDS)?

A1: The cationic fluorescent probe is formed by reacting 4-Di-p-tolylamino-benzaldehyde with 3-ethylbenzothiazolium iodide []. This results in a molecule with a positively charged region and a hydrophobic region. Upon interaction with SDS, an anionic surfactant, electrostatic attraction and hydrophobic interactions drive the self-assembly of the probe and SDS into banded structures []. This assembly induces a change in the fluorescence properties of the probe, specifically an increase in red fluorescence, enabling the detection of SDS.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-4'-(2-Methylbutyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1581154.png)

![2-[(4-Methylphenyl)sulfanyl]acetic acid](/img/structure/B1581168.png)